5-Ethylthiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

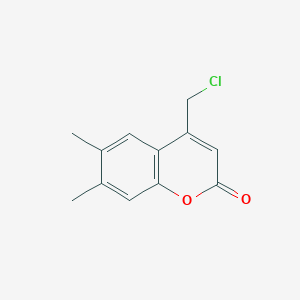

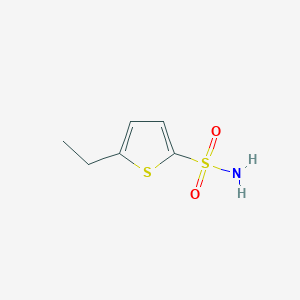

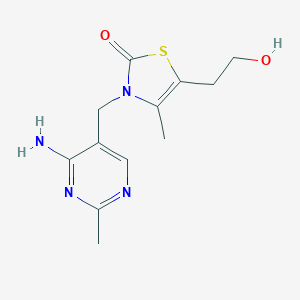

5-Ethylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 140646-34-0 . It has a molecular weight of 191.27 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

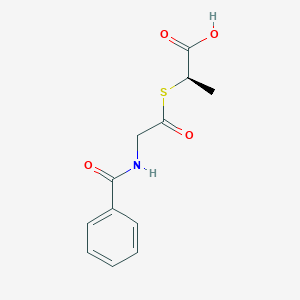

The IUPAC name for 5-Ethylthiophene-2-sulfonamide is 5-ethyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C6H9NO2S2/c1-2-5-3-4-6 (10-5)11 (7,8)9/h3-4H,2H2,1H3, (H2,7,8,9) .Physical And Chemical Properties Analysis

5-Ethylthiophene-2-sulfonamide is a powder that is stored at room temperature .作用机制

Target of Action

5-Ethylthiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of applications in the medical field . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Sulfonamides, including 5-Ethylthiophene-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 5-Ethylthiophene-2-sulfonamide disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleic acids, which are essential for DNA replication and cell division . By inhibiting folic acid synthesis, 5-Ethylthiophene-2-sulfonamide effectively halts the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The result of the action of 5-Ethylthiophene-2-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, 5-Ethylthiophene-2-sulfonamide effectively halts the life cycle of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethylthiophene-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental pollution, such as fine particulate matter (PM2.5), can exacerbate health risks associated with bacterial infections . Therefore, maintaining a clean environment is crucial for the effective action of 5-Ethylthiophene-2-sulfonamide.

安全和危害

属性

IUPAC Name |

5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQLGPYKHWNEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)